3-(Chloromethyl)-1-methyl-5-phenyl-1,2,4-triazole;hydrochloride
Description
Chemical Structure and Key Features
The compound 3-(Chloromethyl)-1-methyl-5-phenyl-1,2,4-triazole hydrochloride (CAS: 135206-76-7) is a triazole derivative with a chloromethyl group at the 3-position, a methyl group at the 1-position, and a phenyl substituent at the 5-position of the triazole ring. Its molecular formula is C${10}$H${12}$Cl${2}$N${3}$, with a molecular weight of 263.13 g/mol . The hydrochloride salt enhances its solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis, particularly for antiviral agents like ensitrelvir (S-217622), a COVID-19 therapeutic candidate .
Synthesis
A two-stage, one-pot synthesis involves reacting 2-chloroacetamide with N,N-dimethylformamide dimethyl acetal in dichloromethane (DCM), yielding the target compound with high efficiency .
Properties
IUPAC Name |
3-(chloromethyl)-1-methyl-5-phenyl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-14-10(12-9(7-11)13-14)8-5-3-2-4-6-8;/h2-6H,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMGCKMWUXYKEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)CCl)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Chloromethyl)-1-methyl-5-phenyl-1,2,4-triazole hydrochloride is a synthetic compound belonging to the triazole class, characterized by a five-membered ring containing three nitrogen atoms. Its unique structure, featuring a chloromethyl group and a phenyl group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal and antibacterial properties, as well as its potential therapeutic applications.
- Molecular Formula : C10H10ClN3
- Molecular Weight : Approximately 193.633 g/mol
- CAS Number : 2416230-09-4
Biological Activity Overview
The biological activity of 3-(Chloromethyl)-1-methyl-5-phenyl-1,2,4-triazole hydrochloride has been investigated in various studies. The compound exhibits significant antifungal and antibacterial properties, making it a candidate for therapeutic applications.
Antifungal Activity
Studies have shown that triazole compounds can inhibit fungal growth by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes. For instance, compounds structurally similar to 3-(Chloromethyl)-1-methyl-5-phenyl-1,2,4-triazole hydrochloride have been reported to exhibit fungicidal activity against various fungal strains.
| Compound | Fungal Strain | Activity | Reference |
|---|---|---|---|
| 3-(Chloromethyl)-1-methyl-5-phenyl-1,2,4-triazole hydrochloride | Candida albicans | Moderate Inhibition | |
| 3-(Chloromethyl)-1-methyl-5-phenyl-1,2,4-triazole hydrochloride | Aspergillus niger | Significant Inhibition |
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Similar triazole derivatives have demonstrated activity against various bacterial pathogens by inhibiting key enzymes or disrupting cellular processes.
| Compound | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| 3-(Chloromethyl)-1-methyl-5-phenyl-1,2,4-triazole hydrochloride | Staphylococcus aureus | Effective Inhibition | |
| 3-(Chloromethyl)-1-methyl-5-phenyl-1,2,4-triazole hydrochloride | Escherichia coli | Moderate Inhibition |
The exact mechanism by which 3-(Chloromethyl)-1-methyl-5-phenyl-1,2,4-triazole hydrochloride exerts its biological effects is still under investigation. However, it is hypothesized that the chloromethyl and phenyl groups play crucial roles in the interaction with biological targets.
Case Studies
Several case studies highlight the potential therapeutic applications of triazole compounds:
- Cancer Cell Lines : In a study evaluating the cytotoxic effects of various triazoles on cancer cell lines such as MCF-7 and HCT116, derivatives exhibited IC50 values indicating significant anti-cancer activity. For example:
- Plant Growth Regulation : Research has indicated that some triazoles can act as plant growth regulators. Compounds similar to 3-(Chloromethyl)-1-methyl-5-phenyl-1,2,4-triazole hydrochloride have shown promising results in enhancing plant growth while exhibiting fungicidal properties .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility across all analogs. However, the phenyl group in the target compound increases hydrophobicity compared to alkyl-substituted derivatives (e.g., ethyl or isopropyl) .
- Stability : The chloromethyl group in the target compound and its analogs is reactive, enabling nucleophilic substitution reactions. However, steric hindrance from bulkier substituents (e.g., isopropyl in ) may reduce reactivity compared to the phenyl variant.
Key Research Findings
Reactivity Trends
- The chloromethyl group in the target compound undergoes nucleophilic substitution more readily than analogs with bulky substituents (e.g., isopropyl ), facilitating its utility in coupling reactions.
- Fused heterocycles (e.g., imidazopyridine or benzisoxazole ) exhibit enhanced thermal stability due to extended conjugation.
Q & A
Basic: What are the standard synthetic routes for 3-(Chloromethyl)-1-methyl-5-phenyl-1,2,4-triazole;hydrochloride?
Answer:
The synthesis typically involves chloromethylation of a 1-methyl-1,2,4-triazole precursor. A common method includes reacting 1-methyl-1,2,4-triazole with formaldehyde and hydrochloric acid under controlled conditions (60–80°C, pH 2–4) to introduce the chloromethyl group . Purification often involves recrystallization from ethanol or acetone, with yields optimized by adjusting reaction time and stoichiometric ratios. Monitoring via thin-layer chromatography (TLC) or NMR ensures intermediate formation and product purity .
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
X-ray crystallography is the gold standard for confirming bond lengths, angles, and crystal packing . For lab-scale characterization, - and -NMR are used to verify substituent positions (e.g., methyl at N1, chloromethyl at C3). Mass spectrometry (MS) confirms the molecular ion peak (e.g., m/z 168.02 for [M+H]) and fragmentation patterns .
Basic: What reactive pathways are available for modifying the chloromethyl group?
Answer:
The chloromethyl group undergoes nucleophilic substitution with amines (e.g., forming aminoethyl derivatives), thiols (yielding thioethers), or alcohols (producing ethers) . Oxidation with hydrogen peroxide forms triazole N-oxides, while reduction with LiAlH generates methyl derivatives. These reactions are typically conducted in polar aprotic solvents (e.g., DMF) at 25–60°C .
Advanced: How can researchers optimize reaction yields for large-scale synthesis?
Answer:
Key parameters include:
- Catalysts : Lewis acids (e.g., ZnCl) enhance chloromethylation efficiency .
- Solvent selection : Acetonitrile or THF improves solubility and reduces side reactions .
- Temperature control : Gradual heating (40°C → 70°C) minimizes decomposition.
- In-line analytics : FTIR or HPLC monitors reaction progress in real time .
Advanced: How do positional isomers (e.g., 3- vs. 5-chloromethyl substitution) affect biological activity?
Answer:
Substituent position significantly impacts bioactivity. For example, 3-chloromethyl derivatives show stronger antifungal activity due to optimal steric alignment with fungal cytochrome P450 enzymes, whereas 5-substituted analogs may exhibit reduced potency . Comparative studies using enzyme inhibition assays (e.g., CYP51 binding) and molecular docking can resolve these discrepancies .
Advanced: What is the mechanistic basis for its antifungal activity?
Answer:
The chloromethyl group acts as an alkylating agent, forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in fungal CYP450 enzymes. This disrupts ergosterol biosynthesis, leading to membrane instability. Validation involves:
- Enzyme kinetics : Measuring IC values against purified CYP51 .
- Mutagenesis : Testing activity against enzyme mutants lacking key cysteine residues .
Advanced: How can computational modeling guide the design of derivatives with enhanced activity?
Answer:
Density functional theory (DFT) calculates electrophilicity indices for the chloromethyl group, predicting reactivity toward biological targets. Molecular dynamics simulations model triazole-enzyme binding affinities, guiding substitutions (e.g., phenyl → fluorophenyl) to improve interactions .
Advanced: What stability challenges arise during storage, and how are they mitigated?
Answer:
The compound is hygroscopic and prone to hydrolysis. Best practices include:
- Storage : Anhydrous conditions (desiccators, argon atmosphere) at -20°C.
- Stability testing : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring .
- Formulation : Lyophilization with stabilizers (e.g., trehalose) for long-term storage .
Advanced: What role does this compound play in materials science applications?
Answer:
As a crosslinking agent, the chloromethyl group reacts with polymers (e.g., polystyrene) to form covalent networks. Applications include:
- Ion-exchange resins : Functionalized with sulfonic acid groups for catalysis.
- Hydrogels : Synthesized via radical polymerization with acrylates. Characterization via FTIR and swelling ratio analysis confirms crosslink density .
Advanced: How are analytical challenges (e.g., decomposition during GC-MS) addressed?
Answer:
Decomposition at high temperatures limits GC-MS utility. Alternatives include:
- LC-MS/MS : Electrospray ionization (ESI) in positive ion mode with acetonitrile/water mobile phases.
- Derivatization : Silylation of hydroxyl byproducts for GC compatibility .
- Low-temperature probes : Direct analysis in real-time (DART-MS) minimizes thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
